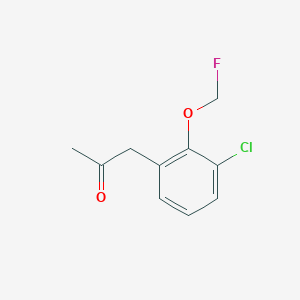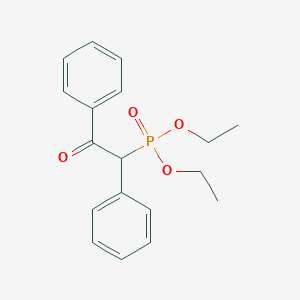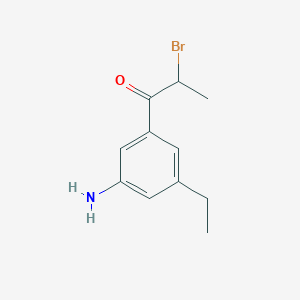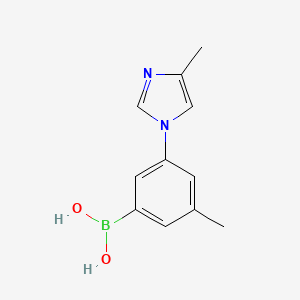
Ethanethiol, 2-(cyclohexylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(cyclohexylthio)- is an organosulfur compound with the molecular formula C8H16S2. It is characterized by the presence of a thiol group (-SH) attached to an ethane backbone, with a cyclohexylthio group (-SC6H11) substituent. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(cyclohexylthio)- typically involves the reaction of ethanethiol with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the electrophilic carbon of cyclohexyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of ethanethiol, 2-(cyclohexylthio)- can be achieved through continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Types of Reactions:
Oxidation: Ethanethiol, 2-(cyclohexylthio)- can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of ethanethiol and cyclohexane. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiol group in ethanethiol, 2-(cyclohexylthio)- can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol, cyclohexane.
Substitution: Various substituted thiols.
Applications De Recherche Scientifique
Ethanethiol, 2-(cyclohexylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting sulfur-related pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-(cyclohexylthio)- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethanethiol: A simpler thiol with a similar structure but without the cyclohexylthio group.
Cyclohexanethiol: Contains a cyclohexyl group attached to a thiol group, similar to ethanethiol, 2-(cyclohexylthio)- but lacks the ethane backbone.
Methanethiol: A smaller thiol with a single carbon backbone.
Uniqueness: Ethanethiol, 2-(cyclohexylthio)- is unique due to the presence of both an ethane backbone and a cyclohexylthio group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
10160-81-3 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
2-cyclohexylsulfanylethanethiol |
InChI |
InChI=1S/C8H16S2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 |
Clé InChI |
SITRHIYWGAHLBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)



![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)


![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)

![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)


![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)

